

Application Note: Purity Analysis of Isononyl Alcohol by Gas Chromatography

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Compound of Interest

Compound Name: Isononyl alcohol

Cat. No.: B036306

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isononyl alcohol (INA) is a branched-chain primary alcohol that serves as a critical precursor in the chemical industry, most notably for the synthesis of high-molecular-weight plasticizers like Diisononyl Phthalate (DINP).^{[1][2]} These plasticizers are essential for imparting flexibility and durability to polymers such as polyvinyl chloride (PVC).^[1] The industrial production of INA is primarily achieved through the oxo process, which involves the hydroformylation of octene isomers followed by the hydrogenation of the resulting aldehydes.^{[1][2]} Given this synthesis route, potential impurities can include unreacted starting materials, intermediate aldehydes, and other isomeric alcohols.

The purity of **isononyl alcohol** directly impacts the quality and performance of its derivatives. Therefore, a robust and reliable analytical method is required for quality control. Gas chromatography with a flame ionization detector (GC-FID) is a widely used and powerful technique for the separation, identification, and quantification of volatile components in a mixture, making it an ideal method for assessing the purity of **isononyl alcohol**.^{[3][4]} This application note provides a detailed protocol for the determination of **isononyl alcohol** purity using GC-FID.

Principle of the Method

Gas chromatography (GC) separates chemical components in a sample based on their differential distribution between a stationary phase (a non-volatile liquid coated on solid particles within a column) and a mobile phase (an inert carrier gas).[5] When a volatile liquid sample is injected into the GC, it is vaporized and swept onto the column by the carrier gas.[5] [6] Components that interact more strongly with the stationary phase travel through the column more slowly, while those with weaker interactions (or higher volatility) travel faster.[5] This differential migration leads to the separation of the components, which are then detected as they exit the column.

The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds. As separated components elute from the column and are combusted in a hydrogen-air flame, they produce ions.[6] This generates an electrical signal that is proportional to the mass of the carbon-containing analyte, allowing for quantitative analysis.[6] Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks in the chromatogram.[3]

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and steps for the purity analysis of **isononyl alcohol**.

1. Instrumentation and Consumables

Item	Specification
Gas Chromatograph	Agilent 8890 GC, Shimadzu GC-2010 Plus, or equivalent, equipped with a Split/Splitless Inlet and FID.[1][7]
Autosampler	Agilent 7693A or equivalent for precise and repeatable injections.[7][8]
GC Column	Polar Capillary Column, e.g., J&W DB-WAX UI (30 m x 0.25 mm, 0.25 μ m) or equivalent polyethylene glycol (PEG) phase.[7]
Carrier Gas	High Purity Helium or Hydrogen.[5][7]
Detector Gases	High Purity Hydrogen and Air for FID.
Data System	Chromatography Data System (CDS) such as OpenLab CDS or equivalent for instrument control and data processing.[7]
Vials & Caps	2 mL amber screw-top vials with PTFE/silicone septa.[7]
Syringe	5 or 10 μ L autosampler syringe.[8]

2. Reagents and Standards

- Solvent: Methanol or Isopropanol, HPLC or GC grade.
- Reference Standard: **Isononyl alcohol**, high purity (>99.5%).
- Impurity Standards (Optional): Standards of potential impurities (e.g., isononyl aldehyde, 3,5,5-trimethylhexanol) for peak identification confirmation.

3. Sample Preparation

- Accurately weigh approximately 100 mg of the **isononyl alcohol** sample into a 10 mL volumetric flask.

- Dissolve and dilute to the mark with the chosen solvent (e.g., methanol). This creates a ~1% (w/v) solution.
- Mix thoroughly by inversion.
- Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

4. Gas Chromatography Method Parameters

The following table outlines the recommended starting conditions for the GC-FID analysis. These may be optimized as needed for specific instruments and columns.

Parameter	Value
Inlet	Split/Splitless
Inlet Temperature	250 °C
Injection Mode	Split
Split Ratio	50:1[7]
Injection Volume	1.0 µL[7]
Column	J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium
Flow Rate	2.0 mL/min (Constant Flow Mode)[7]
Oven Program	
Initial Temperature	50 °C
Initial Hold Time	2 minutes
Ramp Rate	10 °C/min
Final Temperature	240 °C
Final Hold Time	10 minutes
Detector	Flame Ionization Detector (FID)
Detector Temperature	250 °C[7]
H ₂ Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (He)	25 mL/min

5. Data Analysis and Purity Calculation

- **Peak Identification:** Identify the main **isononyl alcohol** peak by comparing its retention time with that of a high-purity reference standard. Other peaks are considered impurities.

- Integration: Integrate all peaks in the chromatogram from the solvent front to the end of the run. Ensure proper baseline correction.
- Purity Calculation (Area Percent Method): Calculate the purity of the **isononyl alcohol** using the following formula:

$$\text{Purity (\%)} = (\text{Area of Isononyl Alcohol Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The following tables provide an example of expected results and a sample purity calculation.

Table 1: Typical Chromatographic Results

Compound	Retention Time (min)
Solvent (Methanol)	~2.5
Unreacted Octenes	~4-6
Isononyl Aldehyde	~10-12
Isononyl Alcohol (Isomer Cluster)	~14-16
Higher Boiling Impurities	>17

Note: **Isononyl alcohol** is a mixture of isomers and may appear as a cluster of closely eluting peaks.

Table 2: Sample Purity Calculation

Peak ID	Retention Time (min)	Peak Area (counts)	Area %
Impurity 1	11.8	15,200	0.15
Isononyl Alcohol	14.5	10,150,000	99.50
Impurity 2	17.2	25,400	0.25
Impurity 3	18.1	10,150	0.10
Total	10,200,750	100.00	

Based on this data, the purity of the **isononyl alcohol** sample is determined to be 99.50%. Commercial **isononyl alcohol** typically has a purity exceeding 99.0%.^{[1][9]}

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity analysis of **isononyl alcohol**.

Caption: Workflow for GC-FID Purity Analysis of **Isononyl Alcohol**.

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